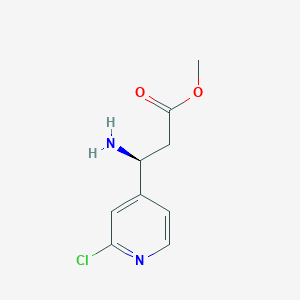

Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl

Description

Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate·2HCl is a chiral compound featuring a 2-chloropyridin-4-yl substituent, an amino group, and a methyl ester moiety. The dihydrochloride (2HCl) salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical or synthetic applications. The 2-chloropyridine moiety is a critical pharmacophore in medicinal chemistry, often contributing to binding affinity in drug candidates .

Properties

Molecular Formula |

C9H11ClN2O2 |

|---|---|

Molecular Weight |

214.65 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(2-chloropyridin-4-yl)propanoate |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-9(13)5-7(11)6-2-3-12-8(10)4-6/h2-4,7H,5,11H2,1H3/t7-/m0/s1 |

InChI Key |

JAASWIUTZAQQKG-ZETCQYMHSA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=NC=C1)Cl)N |

Canonical SMILES |

COC(=O)CC(C1=CC(=NC=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Chloropyridin-4-yl Intermediate

The 2-chloropyridin-4-yl moiety is typically prepared via chlorination and amination steps on pyridine derivatives. A patented process for related 3-amino-2-chloro-4-methylpyridine intermediates (which share structural similarity) involves the following key steps:

| Step | Reaction Type | Conditions/Notes |

|---|---|---|

| 1 | Knovenagel condensation | Organic solvent (toluene or methanol), 15–25°C, ammonium salt catalyst (e.g., piperidinium acetate) |

| 2 | Acid-catalyzed cyclization | Strong acid (concentrated sulfuric acid), 30–50°C, 1–3 hours |

| 3 | Chlorination | Chlorinating agents such as POCl3 and PCl5, reflux (~115°C), 2 hours |

| 4 | Conversion of cyano to amido | Concentrated aqueous acid (sulfuric acid), 70–110°C, 3 hours |

| 5 | Amination | Treatment with strong base (NaOH) and halogen (Br2), 10–30°C, followed by heating at 60–80°C for 1 hour |

This sequence yields the 2-chloro-3-amino substituted pyridine intermediate, which can be further functionalized to attach the amino acid ester moiety.

Coupling to Form Methyl (S)-3-amino-3-(2-chloropyridin-4-yl)propanoate

The coupling of the 2-chloropyridin-4-yl group to the methyl (S)-3-amino propanoate backbone is achieved through nucleophilic substitution or related coupling reactions under controlled conditions:

- The amino acid methyl ester (methyl (S)-3-amino propanoate) is reacted with the 2-chloropyridin-4-yl derivative under conditions that preserve the stereochemistry.

- The reaction is typically carried out in an organic solvent with a suitable base to promote nucleophilic attack on the chloropyridine ring.

- Purification is performed to isolate the desired chiral product.

Formation of the Dihydrochloride Salt

- The final product is converted into its dihydrochloride salt by treatment with hydrochloric acid.

- This step enhances the compound’s stability and solubility for pharmaceutical applications.

- The salt form is isolated by filtration and drying under controlled temperature conditions (typically stored at 0–8°C to maintain purity).

Data Table Summarizing Key Reaction Parameters

| Step | Reagents/Conditions | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|

| Knovenagel condensation | Acetylacetaldehyde dimethyl acetal, malononitrile, piperidinium acetate catalyst, toluene/methanol | 15–25°C | 20 min addition + 24 h stirring | Catalyst removal by water wash |

| Acid-catalyzed cyclization | Concentrated sulfuric acid | 30–50°C | 1.5–3 hours | Highly exothermic; slow addition recommended |

| Chlorination | POCl3 (10 parts), PCl5 (1 part) | Reflux (~115°C) | ~2 hours | Excess POCl3 removed by distillation |

| Cyano to amido conversion | Concentrated aqueous sulfuric acid | 70–110°C | 3 hours | Stirring, followed by cooling and filtration |

| Amination | NaOH and Br2 | 10–30°C, then 60–80°C | 1 hour | Extraction with methylene chloride |

| Coupling to amino acid ester | Methyl (S)-3-amino propanoate + chloropyridine | Controlled organic solvent | Variable | Maintain stereochemistry |

| Salt formation | HCl treatment | Ambient to 0–8°C | Until precipitation | Isolate dihydrochloride salt |

Research Findings and Analytical Data

- The stereochemical purity of the (S)-enantiomer is maintained by using enantiomerically pure starting materials and mild reaction conditions.

- Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure and purity of intermediates and final product. For example, 1H NMR signals correspond to the expected protons on the amino acid and chloropyridine moieties.

- Purity is typically above 95%, confirmed by chromatographic techniques.

- Storage conditions at low temperatures (0–8°C) prevent degradation.

Chemical Reactions Analysis

Types of Reactions

Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, nucleophilic substitution conditions.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

Biological Studies: It is employed in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl(S)-3-amino-3-(2-chloropyridin-4-YL)propanoate2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups include:

- 2-Chloropyridin-4-yl group : A common motif in bioactive molecules, enhancing lipophilicity and target interaction.

- Amino group: Provides sites for derivatization (e.g., amide bond formation).

- Methyl ester : Improves cell permeability and serves as a prodrug moiety.

Analogous Compounds :

N-(3-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-4-yl)pivalamide (CAS 1186310-83-7, ): Contains a 2-chloropyridin-4-yl group but substitutes the amino and ester with a pivalamide and silyl-protected pyrrolidine. Higher molecular weight (440.10 vs. ~289.58 for the target compound·2HCl) due to bulky substituents .

Compound C2 (): Features a 3-chloro-4-(pyridin-2-ylmethoxy)phenylamino group and a spirocyclic benzoxazine core. Larger and more complex (MW 618.69) but shares halogenated pyridine motifs critical for bioactivity .

Physicochemical Properties

Research Findings and Methodological Considerations

- Structural Validation : Tools like SHELX and ORTEP-3 () are critical for confirming crystallographic data of similar compounds, ensuring accuracy in bond lengths and angles .

- Synthetic Challenges: The tert-butyldimethylsilyl group in ’s compound illustrates the need for protective strategies during synthesis, which may also apply to the target compound’s amino group .

- MS Data : Compound C2’s ESI-MS (calc’d/found: 619/619) underscores the reliability of mass spectrometry for purity assessment, a method likely used for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.